molecular formula C₄₆H₅₇IN₄O₈ B1145187 Vinorelbine N-Methiodide CAS No. 89368-96-7

Vinorelbine N-Methiodide

Cat. No.: B1145187
CAS No.: 89368-96-7
M. Wt: 920.87
InChI Key:
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Description

Vinorelbine N-Methiodide is a semi-synthetic vinca alkaloid derivative. It is primarily used in the treatment of various types of cancer, including non-small cell lung cancer and breast cancer. This compound is known for its ability to disrupt the normal function of microtubules, thereby inhibiting cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinorelbine N-Methiodide is synthesized through a series of chemical reactions starting from natural vinca alkaloids. The synthetic route involves the modification of the catharanthine unit of the vinca alkaloid structure. The process includes several steps such as oxidation, reduction, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory. The process is optimized for higher yield and purity, and it includes steps like crystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Vinorelbine N-Methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed .

Major Products

The major products formed from these reactions include various intermediates that are further processed to obtain this compound. These intermediates are crucial for the overall synthesis and contribute to the final structure of the compound .

Scientific Research Applications

Vinorelbine N-Methiodide has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the synthesis and reactions of vinca alkaloids.

    Biology: It is used to study the effects of microtubule disruption on cell division and apoptosis.

    Medicine: It is extensively used in cancer research for developing new chemotherapy drugs and understanding their mechanisms of action.

    Industry: It is used in the pharmaceutical industry for the production of anti-cancer drugs

Mechanism of Action

Vinorelbine N-Methiodide exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. By disrupting the polymerization of tubulin, it prevents the formation of the mitotic spindle, thereby inhibiting cell division. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Vinorelbine N-Methiodide is compared with other vinca alkaloids such as vinblastine, vincristine, and vindesine. While all these compounds share a similar mechanism of action, this compound is unique due to its structural modifications, which enhance its selectivity for mitotic microtubules over axonal microtubules. This reduces the neurotoxicity commonly associated with other vinca alkaloids .

List of Similar Compounds

Properties

CAS No.

89368-96-7

Molecular Formula

C₄₆H₅₇IN₄O₈

Molecular Weight

920.87

Synonyms

(2R,6R,8S)-8-[(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-3-hydroxy-16-methoxy-3-(methoxycarbonyl)-1-methylaspidospermidin-15-yl]-4-ethyl-1,3,6,7,8,9-hexahydro-2-methyl-2,6-methano-2H-azecino[4,3-b]indolium Iodide;  [2R-(2R*,6R*,8S*)]-8-[(2β,3β,

Origin of Product

United States

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